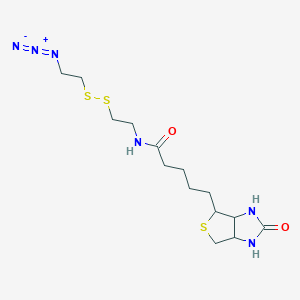

Biotin-SS-azide

Description

Bioconjugation and Bioorthogonal Chemistry

Bioconjugation refers to the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new entity with novel properties or functionalities. This technique is fundamental for a wide range of applications, including drug delivery, diagnostics, and the study of biological processes. Bioorthogonal chemistry, a sub-discipline of chemical biology, focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. These reactions are characterized by high specificity, efficiency, and the absence of byproducts that could disrupt cellular function. The azide (B81097) group (-N₃) is a key functional group in bioorthogonal chemistry, readily participating in highly selective reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages confluore.comconfluore.com.cnconfluore.com.cn.

Biotin-SS-azide leverages these principles by providing an azide handle for bioorthogonal ligation to alkyne-modified biomolecules, enabling precise labeling. The biotin (B1667282) moiety, known for its exceptionally high affinity for streptavidin and avidin (B1170675), serves as a powerful tool for subsequent enrichment and detection of the labeled biomolecules csdn.net.

Historical Development and Significance of Cleavable Affinity Tags in Biomolecular Studies

The development of affinity tags has revolutionized protein purification and molecular studies. Early affinity tags were simple ligands that facilitated isolation but often required harsh conditions for removal or remained attached, potentially affecting protein function or downstream analysis. The need for cleaner purification and the ability to perform sequential analyses led to the development of cleavable affinity tags bioprocessingsummit.comnih.govplos.org. These tags incorporate a linker region that can be selectively cleaved under specific conditions, allowing for the removal of the tag after purification.

Disulfide bonds (-S-S-) represent a class of cleavable linkers that are sensitive to reducing agents, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This characteristic makes them valuable for applications where a reversible or cleavable connection is desired. The incorporation of a disulfide bond into affinity probes, such as this compound, provides a mechanism to release the captured molecule after the initial affinity enrichment, thereby reducing background noise or enabling further manipulation of the target molecule csdn.net. The evolution towards cleavable tags has been driven by the desire for greater precision, reduced artifact generation, and enhanced analytical sensitivity in complex biological samples frontiersin.orgnih.gov.

Design Rationale and Modular Architecture of this compound as a Multifunctional Probe

This compound is designed with a modular architecture, comprising three key functional components:

Biotin Moiety: This vitamin B7 derivative is recognized for its extremely high binding affinity (Kd ≈ 10⁻¹⁵ M) to streptavidin and avidin. This strong interaction is the basis for highly efficient affinity purification and detection strategies.

Disulfide Bond (-S-S-): This covalent linkage serves as a cleavable linker. It can be readily reduced by mild reducing agents, breaking the bond and releasing the molecule to which the this compound was attached csdn.netbiorxiv.orgnih.gov.

Azide Group (-N₃): This functional group is inert under physiological conditions but highly reactive in bioorthogonal "click" reactions, particularly with alkynes, forming a stable triazole ring. This allows for the covalent attachment of the probe to alkyne-modified biomolecules confluore.comconfluore.com.cnconfluore.com.cn.

This tripartite design makes this compound a versatile probe. It can be used to label biomolecules that have been modified with an alkyne group via bioorthogonal click chemistry. Following labeling and subsequent affinity capture using streptavidin-conjugated beads or surfaces, the disulfide bond can be cleaved by a reducing agent. This cleavage releases the captured biomolecule, now tagged with biotin, in a purified state, free from the original alkyne modification and any other components of the reaction mixture biorxiv.orgnih.gov.

Research has compared the efficacy of various cleavable biotin azides in enrichment workflows. In one study, this compound was evaluated alongside other cleavable linkers for the recovery of N-terminally biotinylated peptides. The results indicated that while other linkers like Dde-azide and DADPS-azide yielded higher numbers of recovered peptides, this compound still demonstrated significant utility in this application, outperforming simpler biotin azide.

Table 1: Comparative Recovery of N-Terminally Biotinylated Peptides with Different Cleavable Biotin Azides

| Biotin Azide Derivative | Recovered Peptides | Reference |

| Biotin-Dde-azide | 7,950 | nih.gov |

| Biotin-DADPS-azide | 5,064 | nih.gov |

| This compound | 3,890 | nih.gov |

| Biotin-Diazo-azide | 2,670 | nih.gov |

| Biotin azide | 2,241 | nih.gov |

This comparative data highlights the role of the cleavable linker in facilitating the efficient recovery of target molecules after affinity enrichment. The disulfide bond in this compound provides a specific cleavage mechanism, contributing to its utility in multi-step biochemical analyses.

Compound List:

this compound

Streptavidin

Avidin

Dithiothreitol (DTT)

Tris(2-carboxyethyl)phosphine (TCEP)

Biotin-Dde-azide

Biotin-DADPS-azide

Biotin-Diazo-azide

Biotin azide

Alkyne-2PCA

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC)

Structure

3D Structure

Properties

Molecular Formula |

C14H24N6O2S3 |

|---|---|

Molecular Weight |

404.6 g/mol |

IUPAC Name |

N-[2-(2-azidoethyldisulfanyl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |

InChI |

InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22) |

InChI Key |

CMWHTSPPRPEKSH-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |

Origin of Product |

United States |

Chemical Synthesis and Structural Engineering of Biotin Ss Azide Derivatives

Elucidation of Synthetic Pathways for Biotin-SS-Azide

The synthesis of this compound involves a modular approach, where the three key components—biotin (B1667282), the disulfide-containing spacer, and the azide (B81097) group—are sequentially linked. While specific, proprietary synthesis details may vary between commercial suppliers, a general synthetic strategy can be outlined based on established bioconjugation chemistries.

A plausible synthetic route commences with a biotin derivative activated for amide bond formation, such as Biotin-NHS (N-hydroxysuccinimide) ester. This activated biotin is then reacted with a bifunctional linker containing a disulfide bond and a terminal amine. An example of such a linker is cystamine (B1669676) dihydrochloride, which possesses two primary amines separated by a disulfide bridge. The reaction of Biotin-NHS with one of the amine groups of cystamine would result in a biotinylated disulfide intermediate with a free amine.

The final step involves the introduction of the azide functionality. This is typically achieved by reacting the remaining free amine of the biotin-disulfide intermediate with an azide-containing reagent. For instance, an acylating agent bearing an azide, such as azidoacetic acid NHS ester, could be used to form a stable amide bond, yielding the final this compound product. The purification of the final compound is critical to ensure high purity for subsequent applications.

The azide group serves as a versatile chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.combiotium.com These reactions allow for the covalent attachment of this compound to a wide array of alkyne-modified biomolecules, including proteins, nucleic acids, and glycans, with high specificity and efficiency. broadpharm.com

Strategic Incorporation of Polyethylene (B3416737) Glycol (PEG) Spacers for Enhanced Bioreactivity and Solubility

To improve the physicochemical properties of this compound, polyethylene glycol (PEG) spacers are often incorporated into the linker region. glpbio.com PEG is a hydrophilic and biocompatible polymer that can significantly enhance the aqueous solubility of the probe and minimize non-specific binding to proteins and surfaces. glpbio.com The incorporation of PEG spacers can also extend the distance between the biotin moiety and the conjugated biomolecule, which can reduce steric hindrance and improve the accessibility of biotin for binding to streptavidin.

The synthesis of PEGylated this compound derivatives follows a similar modular approach. A common strategy involves using a heterobifunctional PEG linker that has, for example, an NHS ester at one end and an amine at the other. The NHS ester can react with biotin, and the amine can be subsequently modified to introduce the disulfide and azide functionalities. Commercially available reagents such as Biotin-PEG3-SS-azide and Biotin-PEG4-SS-azide are examples of such molecules where three or four PEG units are incorporated into the spacer arm. medchemexpress.combroadpharm.com

The benefits of PEGylation are summarized in the table below:

| Property | Effect of PEGylation |

| Solubility | Increased aqueous solubility |

| Biocompatibility | Reduced immunogenicity and toxicity |

| Non-specific Binding | Minimized |

| Steric Hindrance | Reduced, improving biotin-streptavidin binding |

Characterization of Disulfide Linker Stability and Cleavage Kinetics under Reducing Conditions

A key feature of this compound is the presence of a disulfide bond in the linker, which can be cleaved under mild reducing conditions. vectorlabs.com This cleavability is crucial for the elution of biotinylated molecules from streptavidin affinity matrices without resorting to harsh denaturing conditions that could compromise the integrity of the isolated biomolecules.

The disulfide bond is stable under typical physiological conditions but is readily reduced by thiol-containing reagents. Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (BME). vectorlabs.comnih.gov The cleavage reaction involves a thiol-disulfide exchange, which results in the release of the captured biomolecule with a small thiol-containing fragment attached.

The kinetics of disulfide bond cleavage can be influenced by several factors, including the specific reducing agent used, its concentration, pH, and temperature. TCEP is often favored as it is a more potent reducing agent than DTT, is odorless, and is more stable in solution. rsc.org Studies have shown that intracellular disulfide bond reduction can occur relatively rapidly. For instance, in one study using a disulfide-containing probe in HeLa cells, significant bond degradation was observed within 4 hours. nih.gov

The general mechanism for disulfide cleavage by a dithiol reducing agent like DTT involves a two-step process. First, one of the thiol groups on DTT attacks the disulfide bond in the linker, forming a mixed disulfide and releasing one of the sulfur atoms from the original bond. In the second step, the other thiol group on the same DTT molecule attacks the mixed disulfide, leading to the formation of a stable six-membered ring and the release of the other sulfur atom, thus completing the cleavage.

| Reducing Agent | Typical Concentration | Key Features |

| Dithiothreitol (DTT) | 50 mM | Forms a stable cyclic disulfide upon reaction. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 10-20 mM | More stable and potent than DTT; does not contain a thiol group. |

| β-Mercaptoethanol (BME) | 10 mM | A monothiol, generally less efficient than dithiols. |

Rational Design of this compound Analogs for Tunable Reactivity and Application Versatility

The modular nature of this compound allows for the rational design of analogs with tailored properties for specific applications. By modifying the biotin, linker, or reactive group, researchers can fine-tune the reactivity, solubility, and cleavability of the probe.

One common modification is to alter the length and composition of the spacer arm. As discussed, the incorporation of PEG units of varying lengths can modulate the solubility and steric properties of the probe. glpbio.com This allows for the optimization of the distance between the biotin and the target molecule to facilitate efficient streptavidin binding.

The azide group can also be replaced with other reactive moieties to expand the range of bioorthogonal reactions. For example, an alkyne group can be incorporated to react with azide-modified biomolecules. nih.gov Alternatively, for copper-free click chemistry applications, which are advantageous in living systems where copper can be toxic, the azide can be designed to react with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.com

Furthermore, the cleavable linker itself can be engineered. While the disulfide bond is the most common cleavable linker in this class of probes, other cleavable functionalities have been explored, such as acid-labile linkers or photocleavable linkers. koreascience.kr The choice of cleavable linker depends on the specific experimental requirements, including the desired cleavage conditions and the compatibility with downstream analytical techniques. For instance, a photocleavable linker would allow for the release of captured molecules with high spatial and temporal control using light.

The design of such analogs is driven by the need for chemical tools with enhanced performance and broader applicability in diverse research areas, from proteomics to drug discovery.

Bioorthogonal Reaction Modalities in Biotin Ss Azide Conjugation

Mechanistic Investigations of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-SS-Azide

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, regioselectivity, and broad functional group tolerance. wikipedia.orgnih.govorganic-chemistry.org This reaction involves the [3+2] cycloaddition between an organic azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.orgmdpi.com

Mechanism of CuAAC: The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between azides and alkynes is typically slow, requiring elevated temperatures and often yielding a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.govorganic-chemistry.org In contrast, CuAAC proceeds via a different mechanism. Quantum mechanical studies suggest that copper(I) facilitates the reaction by forming copper(I) acetylide intermediates. nih.govmdpi.comnih.gov This catalytic cycle involves the coordination of the alkyne to copper(I), lowering the alkyne's C-H bond acidity and promoting the formation of a copper acetylide. wikipedia.orgnih.gov The azide then reacts with this copper acetylide complex, leading to a stepwise cycloaddition that significantly lowers the activation barrier and ensures exclusive formation of the 1,4-regioisomer. nih.govorganic-chemistry.orgmdpi.comnih.gov The reaction is often performed in the presence of a reducing agent, such as sodium ascorbate, to maintain the copper in its active +1 oxidation state. nih.govmdpi.com

This compound in CuAAC: this compound, possessing a terminal azide group, is an excellent substrate for CuAAC reactions. It can be readily conjugated to biomolecules or surfaces functionalized with alkyne groups. broadpharm.comsynvenio.com The resulting triazole linkage is highly stable. The disulfide bond within the this compound linker offers an additional layer of functionality, allowing for the subsequent cleavage of the biotin (B1667282) tag under reducing conditions (e.g., using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP)). glpbio.commedkoo.com This cleavability is advantageous for applications where the biotin moiety is only needed for initial capture or detection and must be removed later.

Factors Affecting Efficiency and Considerations: The efficiency of CuAAC with this compound is influenced by several factors, including the concentration of the copper catalyst, the presence of appropriate ligands to stabilize the copper(I) species, the reaction temperature, and the solvent system. organic-chemistry.orgmdpi.com While CuAAC offers rapid kinetics and high yields, the inherent cytotoxicity of copper ions, particularly at higher concentrations or prolonged exposure, can be a significant limitation in sensitive biological applications, including live-cell imaging or in vivo studies. mdpi.compcbiochemres.commdpi.com Strategies to mitigate copper toxicity include the use of copper-chelating ligands and optimizing reaction conditions to minimize copper exposure time. synvenio.com

Exploration of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Catalyst-Free Bioconjugation

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a significant advancement in bioorthogonal chemistry, offering a metal-free alternative to CuAAC. mdpi.comthieme-connect.depcbiochemres.com This reaction leverages the inherent ring strain of cyclooctyne (B158145) derivatives to achieve rapid cycloaddition with azides without the need for a copper catalyst.

Mechanism of SPAAC: In SPAAC, strained cyclic alkynes, such as dibenzocyclooctynes (DBCO) or difluorooctynes (DIFO), act as the reaction partners for azides. thieme-connect.depcbiochemres.comwikipedia.org The high degree of ring strain in these cyclooctynes significantly lowers the activation energy for the [3+2] cycloaddition with azides, driving the reaction forward through the release of strain energy. thieme-connect.depcbiochemres.comwikipedia.org Unlike CuAAC, SPAAC proceeds via a concerted cycloaddition mechanism, similar to the thermal Huisgen cycloaddition, but is kinetically much faster due to the strain. thieme-connect.dewikipedia.org This catalyst-free nature eliminates concerns about metal-induced toxicity or interference with biological processes. mdpi.comthieme-connect.depcbiochemres.com

This compound in SPAAC: this compound can readily participate in SPAAC reactions when paired with cyclooctyne-functionalized molecules. nih.govmdpi.com This allows for the biotinylation of alkyne-modified targets under mild, physiological conditions, free from metal catalysts. The disulfide bond in this compound remains intact during the SPAAC reaction and can be cleaved post-conjugation if necessary. glpbio.commedkoo.com

Advantages and Limitations: The primary advantage of SPAAC is its complete metal-free nature, making it ideal for applications in living cells and animals where copper toxicity is a concern. mdpi.comthieme-connect.depcbiochemres.com It offers excellent bioorthogonality, high selectivity, and generally good reaction rates, although these are typically slower than optimized CuAAC reactions. wikipedia.orgacs.org A potential limitation of SPAAC can be the synthesis and availability of highly strained cyclooctyne derivatives, which can sometimes be more complex and costly to produce compared to simple terminal alkynes. wikipedia.orgacs.orgresearchgate.net Furthermore, some cyclooctyne structures may exhibit reduced water solubility or introduce steric hindrance, which can impact their utility in certain biological contexts. acs.org

Comparative Analysis of Bioorthogonal Coupling Efficiencies in Diverse Biological Milieus

When employing this compound for bioconjugation, a critical consideration is the comparative efficiency of CuAAC versus SPAAC in different biological environments. Studies have directly compared these two modalities, revealing distinct performance characteristics.

However, the choice is not solely based on yield. CuAAC's reliance on copper introduces potential cytotoxicity and can lead to the generation of reactive oxygen species (ROS), which may interfere with sensitive biological samples or processes. mdpi.compcbiochemres.commdpi.com In contrast, SPAAC, being metal-free, avoids these issues, making it the preferred method for applications requiring high biocompatibility, such as in vivo imaging or labeling of live cells where copper exposure must be minimized. mdpi.comthieme-connect.depcbiochemres.com The slower kinetics of SPAAC, while a drawback in some contexts, can also be beneficial for applications requiring longer labeling windows or when dealing with less reactive biomolecules. acs.org

The efficiency of both CuAAC and SPAAC can also be influenced by the specific biological milieu, including buffer composition, pH, the presence of reducing or oxidizing agents, and the cellular environment. mdpi.com For instance, the stability of the copper(I) state in CuAAC is crucial and often requires the presence of reducing agents like ascorbate. nih.govmdpi.com

Comparative Efficiency Data:

| Reaction Type | Catalyst | Typical Kinetics (relative) | Metal Toxicity | Key Advantage | Key Disadvantage |

| CuAAC | Copper(I) | Fast | High | High efficiency, rapid kinetics, regioselective | Copper toxicity, potential side reactions |

| SPAAC | None | Slower | None | Metal-free, high biocompatibility | Slower kinetics, cyclooctyne synthesis complexity |

Note: Kinetic data is relative; specific rates depend on the exact reagents and conditions used.

Development of Novel Reaction Chemistries for this compound Functionalization

While CuAAC and SPAAC remain the dominant bioorthogonal modalities for azide-functionalized compounds like this compound, research continues to explore and develop novel reaction chemistries to enhance specificity, efficiency, and applicability.

One significant area of development involves refining existing click chemistries. For SPAAC, efforts are focused on designing cyclooctyne derivatives with improved reactivity, water solubility, and reduced steric bulk. thieme-connect.dewikipedia.orgacs.org These advancements aim to overcome some of the limitations associated with earlier cyclooctyne designs, potentially improving coupling efficiencies in complex biological systems.

Another avenue is the exploration of entirely new bioorthogonal reactions that can utilize the azide group. The Staudinger ligation , for example, is a metal-free reaction between azides and phosphines that forms a stable amide bond. mdpi.commdpi.comnih.govresearchgate.net While it proceeds via a different mechanism than cycloadditions, it offers an alternative bioorthogonal pathway for azide functionalization, characterized by high selectivity and biocompatibility, and can be performed in aqueous solutions. mdpi.comnih.gov Although not a direct cycloaddition, it represents a novel chemical transformation applicable to azide-containing molecules like this compound.

The continuous development of new cyclooctyne structures for SPAAC, such as those with enhanced electronic properties or different ring architectures, aims to fine-tune reaction kinetics and broaden the scope of applications for azide-biotin conjugates. thieme-connect.dewikipedia.org Future research may also uncover entirely new classes of bioorthogonal reactions that can efficiently and selectively engage with azide functionalities, further expanding the toolkit for bioconjugation and molecular labeling.

Advanced Methodologies in Proteomics and Target Discovery Research

Protein Labeling Strategies Utilizing Biotin-SS-Azide

This compound is a crucial chemical reagent that enables sophisticated protein labeling strategies in proteomics and target discovery research. Its design incorporates a biotin (B1667282) moiety for affinity capture, a cleavable disulfide linker for controlled release, and an azide (B81097) group for highly specific conjugation via click chemistry. This combination of features makes it a versatile tool for a range of biochemical applications.

Site-Specific Chemical Biotinylation of Proteins and Peptides

The primary utility of this compound in site-specific labeling lies in its participation in bioorthogonal click chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions require the prior introduction of an alkyne functional group onto the protein or peptide of interest. This can be achieved through methods such as the incorporation of unnatural amino acids (e.g., homopropargylglycine) via genetic code expansion or through chemical modification of specific amino acid residues or termini.

Once the alkyne handle is present, this compound reacts efficiently and selectively with it, forming a stable triazole linkage. This process covalently attaches the biotin tag to the biomolecule. The disulfide bond within this compound is a key feature, allowing for the subsequent release of the biotin tag under reducing conditions (e.g., using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP)). This controlled cleavage is advantageous for downstream analyses, particularly mass spectrometry, as it removes the bulky biotin moiety and its binding partner, thereby minimizing potential interference and improving the sensitivity of detection axispharm.comacs.orgnih.gov. This site-specific labeling ensures high precision in experimental outcomes.

Research Finding Example: In studies focusing on peptide mapping, peptides generated from enzymatic digestion of proteins were modified with an alkyne group. Subsequent reaction with this compound enabled the specific biotinylation of these peptides. Following affinity enrichment using streptavidin, the disulfide bond was cleaved, releasing the biotinylated peptides for mass spectrometry analysis, which confirmed the precise labeling sites and provided insights into protein modifications axispharm.comacs.org.

Proximity-Dependent Enzymatic Biotinylation (e.g., BioID, TurboID, APEX) for Interactome Profiling

While this compound is a chemical reagent and not an enzyme, it plays a role in strategies that complement or are analogous to enzymatic proximity labeling techniques like BioID, TurboID, and APEX. These enzymatic methods use engineered enzymes fused to a bait protein to biotinylate proteins in their immediate vicinity, thereby mapping protein-protein interaction networks or cellular neighborhoods nih.govfrontiersin.org.

This compound can be incorporated into chemical proximity labeling approaches. For instance, it can be conjugated to molecules designed to localize to specific cellular compartments or to act as chemical probes that react with nearby cellular components. The azide group facilitates conjugation to targeting moieties, and the cleavable disulfide linker allows for the controlled release of captured proteins. This chemical strategy offers an alternative to enzymatic methods for interactome profiling, particularly when precise chemical reactivity or a cleavable linkage is desired for downstream analysis axispharm.combroadpharm.com.

Research Finding Example: this compound has been used in chemical biology probes that are conjugated to specific targeting molecules. Upon cellular localization, the azide group enables click chemistry to attach the biotin tag to proximate molecules. The cleavable linker then allows for the subsequent release of these biotinylated proteins, facilitating the identification of molecules interacting with the targeting probe in a spatially restricted manner, analogous to proximity labeling principles axispharm.combroadpharm.com.

Quantitative Chemical Proteomics for Ligand-Target Identification

This compound is instrumental in quantitative chemical proteomics for identifying and characterizing ligand-target interactions. Its ability to facilitate robust affinity enrichment and its compatibility with quantitative mass spectrometry techniques are key to its utility in this field.

Affinity Enrichment Techniques for Biotinylated Protein Complexes

The biotin tag, introduced via this compound, serves as a high-affinity capture agent for isolating biotinylated proteins and their associated complexes from complex biological samples. Streptavidin or avidin (B1170675) immobilized on solid supports (e.g., magnetic beads) are commonly used to selectively bind these biotinylated entities. This affinity enrichment is critical for isolating low-abundance targets or transient interactions from the cellular background nih.govnih.gov.

A significant advantage of this compound is its cleavable disulfide linker. After enrichment, the captured proteins can be eluted from the streptavidin/avidin matrix by treatment with a reducing agent. This cleavage releases the proteins, separating them from the biotin tag and the affinity matrix. This process is vital as the biotin tag and matrix can interfere with downstream analyses, particularly mass spectrometry. The clean elution achieved through disulfide bond reduction enhances the sensitivity and accuracy of identifying direct binding partners and characterizing protein complexes axispharm.comacs.orgnih.gov.

Research Finding Example: In ligand-target identification studies, cells treated with a small molecule probe are modified to introduce alkyne groups. This compound is then used to label these modified molecules and their bound proteins. Subsequent pull-down using streptavidin beads, followed by reduction-mediated elution, successfully enriches for proteins interacting with the small molecule, allowing for mass spectrometry analysis to identify potential drug targets and off-target interactions axispharm.comresearchgate.net.

Mass Spectrometry-Based Quantification in Competitive Binding Assays

This compound is a valuable tool for quantitative chemical proteomics, enabling the use of techniques like stable isotope labeling (e.g., SILAC, TMT) in competitive binding assays. These assays aim to quantify the strength of ligand-protein interactions.

In competitive binding assays, samples can be prepared where the target protein is differentially labeled with stable isotopes. When incubated with the ligand, the ratio of heavy to light isotopes in the pulled-down fraction (captured via the biotin tag) reflects binding affinity. Alternatively, this compound can label a protein pool, and competitive binding can be assessed by adding unlabeled competitor molecules. The extent to which the competitor displaces the ligand from its target is quantified by measuring the relative abundance of the target protein in the affinity-enriched fraction using mass spectrometry. The cleavable linker ensures that the released proteins are suitable for precise quantification without interference from the biotin tag axispharm.comresearchgate.net.

Research Finding Example: A competitive binding assay was conducted to validate a chemical probe's target. Cells were treated with the probe and a known inhibitor. This compound was used for labeling, followed by affinity enrichment and reduction-mediated elution. Mass spectrometry analysis quantified the target protein, and a dose-dependent decrease in its signal in the presence of the competitor confirmed the probe's specificity axispharm.com.

Spatial Proteomics and Subcellular Compartment Mapping via this compound Probes

This compound is a key component in developing chemical probes for spatial proteomics, facilitating the mapping of protein localization and the identification of proteins within specific subcellular compartments. This is achieved by conjugating this compound to molecules that are directed to particular cellular locations.

The azide group of this compound is highly versatile for creating these targeted probes. It can be readily conjugated via click chemistry to molecules with intrinsic targeting capabilities, such as peptides that bind to organelle-specific receptors, small molecules that accumulate in specific compartments, or engineered proteins. Once the targeting probe is localized within the cell, the attached biotin tag enables the capture of proteins in close proximity to the probe's location or interacting directly with it.

After probe localization and potential labeling of nearby proteins, the biotinylated proteins are enriched using streptavidin/avidin affinity. The cleavable disulfide bond in this compound is particularly useful in this context, allowing for the release of the captured proteins from the probe and affinity matrix. This enables the analysis of proteins localized to specific subcellular compartments, providing insights into cellular organization and compartment-specific protein networks broadpharm.comelifesciences.org.

Research Finding Example: To map proteins within the mitochondrial matrix, an alkyne-modified mitochondrial targeting peptide was synthesized and reacted with this compound. After incubation with cells and subsequent isolation of mitochondria, biotinylated proteins were captured using streptavidin beads. Reduction-mediated elution followed by mass spectrometry identified proteins localized to or interacting within the mitochondrial matrix, aiding in the understanding of mitochondrial function broadpharm.comelifesciences.org.

Applications in Nucleic Acid Research and Epigenetics

Detection and Characterization of Nucleotide Modifications using Biotin-SS-Azide

This compound plays a crucial role in identifying and characterizing modified nucleotides within nucleic acid sequences. This is often achieved by first introducing an alkyne or azide (B81097) group onto the nucleotide of interest, either through enzymatic incorporation during synthesis or via chemical modification. Subsequently, this compound can be employed in click chemistry reactions to conjugate the biotin (B1667282) tag. This biotinylation serves as a handle for detection and enrichment, facilitating downstream analysis.

For instance, in the study of epigenetics, specific DNA modifications like 5-hydroxymethylcytosine (B124674) (5hmC) can be enzymatically or chemically converted to incorporate an azide group. This azide-modified 5hmC can then react with an alkyne-functionalized biotin probe, such as DBCO-SS-PEG3-biotin, via SPAAC. The resulting biotinylated fragments can be captured using streptavidin affinity purification, enabling the enrichment and subsequent sequencing or characterization of 5hmC-modified genomic regions nih.govmdpi.com. Similarly, modifications in RNA, such as pseudouridine (B1679824) (Ψ), can be labeled with azide-containing reagents, followed by biotinylation through click chemistry for enrichment and analysis nih.gov. The ability to selectively label and isolate these modified nucleic acids is critical for understanding their roles in gene regulation and cellular processes.

Table 1: Detection and Characterization of Nucleotide Modifications

| Nucleotide Modification | Labeling Strategy with this compound | Detection/Characterization Method | Research Context/Finding | Citation(s) |

| 5-hydroxymethylcytosine (5hmC) | Conversion to azide, then biotinylation via click chemistry (e.g., with DBCO-SS-PEG3-biotin) | Biotin-streptavidin capture, sequencing | Enrichment of 5hmC fragments for genomic mapping and analysis. mdpi.com | nih.govmdpi.com |

| 5-formylcytosine (5fC) | Azide attachment, then reaction with DBCO-SS-PEG3-biotin via SPAAC | Biotin-streptavidin capture, sequencing | Mapping of 5fC positions within the genome. nih.gov | nih.gov |

| Pseudouridine (Ψ) | Labeling with azide-containing reagents (e.g., N3-CMC), then click reaction with DBCO-biotin | Biotinylation, streptavidin capture, sequencing | Detection and localization of pseudouridine in RNA sequences. nih.gov | nih.gov |

| Modified Uridine (e.g., azide-UTP) | Incorporation into RNA during in vitro transcription, followed by click reaction with DBCO-oligonucleotide | Nanopore detection, signal enhancement with monovalent streptavidin | Detection of modified RNA and mapping of modification distribution. chemrxiv.org | chemrxiv.org |

Biotin-Mediated Isolation and Purification of Specific DNA and RNA Sequences

The high affinity of biotin for streptavidin (Kd ~ 10−14 M) makes it an ideal tag for affinity-based purification strategies. This compound facilitates the labeling of target nucleic acid sequences, which can then be captured by streptavidin-coated beads or surfaces. This method is particularly powerful for isolating specific DNA or RNA molecules from complex biological mixtures, such as cell lysates or chromatin preparations.

In the context of chromatin research, this compound, in conjunction with ethynyl-labeled nucleic acids, has been employed in click chemistry protocols to purify nascent chromatin from replication forks. This approach allows for the selective enrichment of newly replicated DNA fragments and their associated proteins, enabling detailed analysis of chromatin states and complexes using techniques like Western blotting and mass spectrometry nih.gov. The cleavable disulfide linker in this compound is a significant advantage here, as it allows for the release of the purified nucleic acid-protein complexes from the streptavidin matrix under mild reducing conditions, preserving their structural integrity for downstream analysis nih.gov. This strategy is also applicable to isolating specific DNA or RNA sequences for molecular studies or therapeutic development uni-muenchen.de.

Table 2: Biotin-Mediated Isolation and Purification of Nucleic Acids

| Target Nucleic Acid | Labeling Strategy with this compound | Purification Method | Key Application/Outcome | Citation(s) |

| Nascent Chromatin | Conjugation of azide-containing biotin molecules to ethynyl-labeled nucleic acids | Streptavidin affinity purification | Isolation of nascent chromatin and associated complexes from newly replicated DNA. nih.gov | nih.govfrontiersin.org |

| Specific DNA/RNA Sequences | Incorporation of azide or biotin modifications; subsequent click chemistry with complementary probes | Streptavidin affinity capture | Isolation of specific sequences for analysis or purification. nih.govchemrxiv.orguni-muenchen.denih.gov | nih.govchemrxiv.orguni-muenchen.denih.gov |

| Modified DNA (e.g., 5hmC) | Azide modification of 5hmC, followed by biotinylation via click chemistry | Biotin-streptavidin capture | Enrichment of modified DNA fragments for sequencing and analysis. mdpi.com | nih.govmdpi.com |

Development of Hybridization Probes and Molecular Tools for Nucleic Acid Studies

Biotinylation is a common strategy in the development of molecular tools for nucleic acid detection and analysis. This compound can be used to synthesize biotinylated oligonucleotides that serve as probes for hybridization assays, such as fluorescence in situ hybridization (FISH) or Southern/Northern blotting. These biotinylated probes bind with high affinity to streptavidin, which can be conjugated to reporter molecules like fluorophores, enzymes, or solid supports (e.g., magnetic beads). This allows for sensitive detection and immobilization of target nucleic acid sequences genelink.comidtdna.comgenelink.com.

The incorporation of this compound into oligonucleotide synthesis strategies enables the creation of versatile probes. For instance, biotinylated oligonucleotides can be used to capture specific DNA or RNA targets from cell lysates, facilitating the purification of DNA-binding proteins or the isolation of specific RNA transcripts for further study genelink.comgenelink.com. Furthermore, in the field of nanotechnology, biotinylated nucleic acid nanostructures can be assembled and detected using nanopore technology, with biotin-streptavidin interactions used for signal enhancement and discrimination of modified nucleic acids chemrxiv.org. The cleavable nature of the disulfide linker in this compound is also beneficial in these applications, allowing for the controlled release of the captured nucleic acid or associated molecules after detection or purification.

Table 3: Development of Hybridization Probes and Molecular Tools

| Probe/Tool Type | Biotinylation Strategy using this compound | Application | Research Context/Finding | Citation(s) |

| Biotinylated Oligonucleotides | Incorporation into oligonucleotide synthesis | Hybridization probes, primers, affinity chromatography | Capture and immobilization of DNA/RNA, purification of DNA binding proteins. genelink.comidtdna.comgenelink.com | genelink.comidtdna.comgenelink.com |

| DNA/RNA Nanostructures | Labeling with azide or biotin modifications; click chemistry | Nanopore detection | Detection of modified nucleic acids, signal enhancement. chemrxiv.org | chemrxiv.org |

| Probes for Epigenetic Analysis | Azide modification of DNA/RNA, followed by biotinylation via click chemistry | Enrichment and detection of modified bases (e.g., 5hmC, Ψ) | Enabling sequencing-based analysis of epigenetic marks. nih.govmdpi.commdpi.com | nih.govmdpi.commdpi.com |

Integration with High Resolution Mass Spectrometry for Biomolecular Analysis

Optimized Sample Preparation and Enrichment Workflows for Biotin-SS-Azide Labeled Samples

The successful analysis of biomolecules labeled with this compound hinges on a meticulously optimized sample preparation and enrichment workflow. The "catch-and-release" strategy is central to this process, enabling the selective isolation of target molecules from complex biological mixtures such as cell lysates.

The general workflow commences with the metabolic or chemical incorporation of an alkyne-bearing reporter into the biological system of interest. This is followed by cell lysis and the covalent attachment of the this compound probe to the alkyne-modified biomolecules via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The resulting biotinylated proteins are then captured with high affinity and specificity by streptavidin- or neutravidin-conjugated beads.

A critical step in the workflow is the stringent washing of the beads to remove non-specifically bound proteins, thereby reducing background noise in the subsequent mass spectrometry analysis. The "release" of the captured biomolecules is achieved by the specific cleavage of the disulfide bond within the this compound linker. This is typically accomplished under mild reducing conditions, for instance, by using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This targeted elution leaves a small remnant of the linker on the biomolecule, a modification that can be readily identified by mass spectrometry. This approach offers a significant advantage over non-cleavable biotin (B1667282) tags, where the harsh conditions required for elution can lead to the co-elution of contaminants and interfere with downstream analysis.

An alternative workflow involves the on-bead digestion of the enriched proteins. In this strategy, the captured proteins are subjected to proteolytic digestion (e.g., with trypsin) while still bound to the affinity resin. The resulting peptides are then eluted for MS analysis. This method can help to reduce sample complexity and improve the identification of low-abundance proteins.

| Step | Description | Key Reagents/Components | Purpose |

|---|---|---|---|

| 1. Labeling | Incorporation of an alkyne-modified reporter into biomolecules, followed by CuAAC reaction with this compound. | Alkyne-modified biomolecule, this compound, Copper(I) catalyst | Covalent attachment of the biotin tag to the target biomolecules. |

| 2. Enrichment | Capture of biotinylated biomolecules using streptavidin- or neutravidin-conjugated beads. | Streptavidin/Neutravidin beads | Selective isolation of labeled biomolecules from the proteome. |

| 3. Washing | Stringent washing of the beads to remove non-specifically bound proteins. | High-salt and detergent-containing buffers | Reduction of background and improvement of signal-to-noise. |

| 4. Elution | Cleavage of the disulfide bond to release the captured biomolecules. | Reducing agents (e.g., DTT, TCEP) | Specific release of target biomolecules for MS analysis. |

| 5. MS Analysis | Analysis of the eluted biomolecules by high-resolution mass spectrometry. | LC-MS/MS system | Identification and characterization of the labeled biomolecules and biotinylation sites. |

Identification and Characterization of Biotinylation Sites by Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is the primary technique for identifying the precise location of the this compound modification on a peptide, a process known as biotinylation site characterization. In a typical bottom-up proteomics experiment, the enriched proteins are proteolytically digested into smaller peptides. These peptides are then separated by liquid chromatography (LC) and introduced into the mass spectrometer.

During MS/MS analysis, a specific peptide ion (the precursor ion) is selected and subjected to fragmentation, most commonly through collision-induced dissociation (CID). The resulting fragment ions are then measured to generate a tandem mass spectrum. The fragmentation of the peptide backbone generates a series of b- and y-ions, and the mass difference between consecutive ions in a series reveals the amino acid sequence of the peptide.

The presence of the this compound remnant on a specific amino acid residue results in a characteristic mass shift in the fragment ions containing that residue. This mass shift allows for the precise localization of the biotinylation site. Furthermore, the biotin moiety itself can undergo fragmentation during CID, producing signature or diagnostic fragment ions that provide additional evidence for the presence of the modification.

The fragmentation of the disulfide bond within the this compound linker can also be observed in the gas phase during MS/MS analysis. This can lead to specific neutral losses or the generation of fragment ions that are characteristic of the cleaved linker. The interpretation of these complex fragmentation patterns is facilitated by specialized bioinformatics software that can search the acquired MS/MS data against protein sequence databases while considering the specific mass modifications introduced by the this compound probe.

Strategies for Diagnostic Ion-Based Deconvolution in Chemical Proteomics

A significant advantage of using biotin-containing probes in mass spectrometry is the generation of diagnostic or signature fragment ions upon CID. These ions are specific to the structure of the biotin tag and can be used to unequivocally identify biotinylated peptides within a complex mixture. This is particularly valuable in chemical proteomics, where the goal is to distinguish specifically labeled peptides from the vast excess of unmodified peptides.

For standard biotin, a number of characteristic fragment ions have been identified. While the complete fragmentation pattern of the entire this compound linker has not been systematically detailed in the literature, the fragmentation of the core biotin structure is expected to be conserved. These signature ions can be used in data analysis workflows to trigger the acquisition of MS/MS spectra only on precursor ions that exhibit these specific fragments, a technique known as data-dependent acquisition with a diagnostic ion trigger. This approach can significantly improve the efficiency of identifying biotinylated peptides, especially those of low abundance.

The presence of these diagnostic ions in an MS/MS spectrum provides a high degree of confidence in the identification of a biotinylated peptide, aiding in the deconvolution of complex datasets and the reduction of false-positive identifications.

| m/z | Proposed Structure/Origin | Significance |

|---|---|---|

| 227.0849 | Fragment of the biotin moiety | A commonly observed signature ion for biotin-containing peptides. |

| Variable | Neutral loss of fragments from the linker | Can indicate the presence of the cleavable linker. |

Quantitative Mass Spectrometry for Relative and Absolute Quantification of Labeled Biomolecules

The integration of this compound-based enrichment with quantitative mass spectrometry techniques enables the relative or absolute quantification of labeled biomolecules across different experimental conditions. This is crucial for understanding the dynamic changes in protein modifications, interactions, or abundance in response to various stimuli.

Several quantitative proteomics strategies can be coupled with the this compound workflow:

Stable Isotope Labeling by Amino acids in Cell culture (SILAC): In this approach, cells are metabolically labeled with "light," "medium," or "heavy" isotopic forms of essential amino acids. The cell populations are then subjected to different treatments, and the lysates are combined. Following enrichment with this compound, the relative abundance of a labeled peptide from each condition can be determined by the ratio of the intensities of its corresponding light, medium, and heavy isotopic peaks in the mass spectrum.

Isobaric Tagging for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): These methods involve the chemical labeling of peptides from different samples with isobaric tags. The tags have the same total mass, so the labeled peptides appear as a single peak in the MS1 scan. However, upon fragmentation in the MS/MS scan, the tags release reporter ions of different masses, and the relative intensities of these reporter ions correspond to the relative abundance of the peptide in each sample. This strategy can be applied to the peptides eluted after this compound enrichment.

Label-Free Quantification (LFQ): This approach does not rely on isotopic labels. Instead, the relative abundance of a peptide is determined by comparing the signal intensity of its precursor ion or the number of spectral counts assigned to it across different LC-MS/MS runs. LFQ can be a cost-effective method for quantitative analysis of this compound enriched samples, though it requires highly reproducible sample preparation and LC-MS performance.

The choice of quantitative strategy depends on the specific experimental design, the number of samples to be compared, and the desired level of accuracy and precision.

Translational and Emerging Applications of Biotin Ss Azide Conjugates

Design and Synthesis of Biotin-SS-Azide as Cleavable Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker connecting the antibody and the drug is a critical component that dictates the ADC's stability, efficacy, and safety. nih.gov this compound serves as a chemically cleavable linker, designed to be stable in systemic circulation but to release its payload within the target cell. medchemexpress.com

The design of these linkers incorporates three key functional elements:

An Azide (B81097) Group: This serves as a bioorthogonal handle for "click chemistry." It can react efficiently and specifically with an alkyne-modified cytotoxic drug through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.commedchemexpress.com This modular approach facilitates the synthesis of ADCs.

A Disulfide Bond (-SS-): This bond is relatively stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment of a tumor cell, where concentrations of glutathione (B108866) are significantly higher. This ensures that the cytotoxic payload is released preferentially at the target site, minimizing off-target toxicity.

A Biotin (B1667282) Moiety: The biotin group can be utilized during the development and purification of ADCs. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin can be exploited for efficient isolation of the conjugated antibody.

To enhance the aqueous solubility and pharmacokinetic properties of the resulting ADC, the core this compound structure is often synthesized with polyethylene (B3416737) glycol (PEG) spacers of varying lengths. medchemexpress.commedchemexpress.combroadpharm.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Azide-C2-SS-C2-biotin | C15H24N4O3S3 | 404.57 | Short-chain cleavable ADC linker. axispharm.com |

| Biotin-PEG3-SS-azide | C27H48N8O7S3 | 692.91 | Contains a 3-unit PEG spacer for increased hydrophilicity. medchemexpress.combroadpharm.comglpbio.com |

| Biotin-PEG4-SS-azide | C29H52N8O8S3 | 736.97 | Contains a 4-unit PEG spacer for further enhanced solubility. medchemexpress.commedchemexpress.com |

Integration into Proteolysis-Targeting Chimeras (PROTACs) for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a specific target protein by bringing it into proximity with an E3 ubiquitin ligase. researchgate.netresearchgate.net While this compound is not typically a core structural component of a therapeutic PROTAC, its functionalities are highly valuable for the design and validation of these degraders. escholarship.org

The modular nature of PROTAC synthesis lends itself to the click chemistry enabled by the azide group. More significantly, the biotin moiety serves as a powerful tool for studying PROTAC-induced protein-protein interactions. Researchers can synthesize a PROTAC with a biotin tag to facilitate affinity purification and confirm the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov

A recently developed methodology, termed the biotin targeting chimera (BioTAC) system, uses bifunctional molecules to recruit a biotin ligase to compound-bound complexes, enabling their biotinylation and subsequent identification. nih.gov This approach highlights the utility of biotin in mapping the interactomes of small molecules, including PROTACs. The cleavable disulfide linker within a this compound-modified PROTAC could further allow for the release of these captured complexes from streptavidin beads under mild reducing conditions, preserving the integrity of the interacting proteins for downstream analysis by mass spectrometry.

Advancements in Molecular Imaging and Visualization Techniques

The trifunctional nature of this compound makes it an excellent scaffold for creating multi-modal imaging probes. The azide group allows for the straightforward attachment of a fluorescent dye via click chemistry, while the biotin handle enables a secondary layer of detection or signal amplification using fluorescently labeled streptavidin. nih.gov

Research has demonstrated the use of trifunctional linkers containing an azide, biotin, and a fluorophore (like rhodamine) to visualize proteins enriched from cell lysates. biorxiv.orgnih.gov This strategy allows for in-gel fluorescence scanning to confirm the successful labeling and capture of target proteins before they are identified by mass spectrometry.

The workflow for such imaging applications typically involves:

Labeling a target biomolecule with an alkyne-containing probe.

Conjugating the alkyne-labeled target with a this compound derivative that has been pre-functionalized with a fluorescent reporter (e.g., TAMRA-azide). nih.gov

Visualizing the labeled biomolecule using fluorescence microscopy.

Optionally, the biotin tag can be used for affinity pulldown and subsequent visualization by western blot using streptavidin-HRP.

The cleavable disulfide bond offers the potential for creating "activatable" imaging probes, where the fluorescent signal might be altered or released upon entry into the reducing environment of the cell, providing spatial and temporal information about cellular processes.

Development of Automated and High-Throughput Workflows in Chemical Proteomics

Chemical proteomics aims to identify the protein targets of bioactive small molecules on a proteome-wide scale. A common workflow involves using a chemical probe to label proteins, enriching these labeled proteins, and identifying them via mass spectrometry. nih.gov The use of this compound linkers has been instrumental in adapting this process for automated and high-throughput formats.

The strong interaction between biotin and streptavidin is ideal for affinity purification, but the harsh conditions required to elute proteins from non-cleavable biotin tags often lead to high background and denaturation of captured proteins. tum.de this compound overcomes this major bottleneck. nih.gov The disulfide bond can be cleaved under mild, reducing conditions (e.g., using dithiothreitol (B142953) or TCEP), allowing for the efficient release of captured proteins and their binding partners with minimal non-specific background. tum.de

| Step | Description | Reagent/Component | Advantage of this compound |

| 1. Labeling | A probe with an alkyne handle is incubated with a cell lysate or live cells to covalently label target proteins. | Alkyne-modified probe | Bioorthogonal handle for specific conjugation. |

| 2. Conjugation | The azide group on the this compound linker is "clicked" onto the alkyne-labeled proteins. | This compound, Copper catalyst (CuAAC) or cyclooctyne (B158145) (SPAAC) | Covalent and highly efficient attachment of the biotin tag. nih.gov |

| 3. Enrichment | The biotinylated proteins are captured from the complex mixture using streptavidin-coated magnetic beads. | Streptavidin magnetic beads | Magnetic beads are amenable to robotic liquid handlers for high-throughput washing and elution. biorxiv.orgnih.gov |

| 4. Elution | Captured proteins are released from the beads by cleaving the disulfide bond. | Reducing agents (e.g., DTT, TCEP) | Mild elution preserves protein integrity and reduces background from endogenously biotinylated proteins. tum.de |

| 5. Analysis | The eluted proteins are identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS). | Mass spectrometer | Cleaner samples from mild elution lead to higher quality data. |

This cleavable linker strategy significantly improves the signal-to-noise ratio and is compatible with multi-well plate formats, making it a cornerstone of modern, high-throughput chemical proteomics. biorxiv.org

Future Perspectives and Unexplored Research Avenues in Chemical Biology

The unique combination of features in this compound opens numerous avenues for future research and innovation in chemical biology.

Advanced Drug Delivery: The biotin moiety can be exploited for targeted drug delivery to cancer cells that overexpress biotin receptors. A conjugate carrying a drug attached via the this compound linker could achieve tumor-specific uptake, followed by intracellular drug release upon disulfide cleavage. researchgate.net

Conditionally Activated PROTACs: Future PROTAC designs could incorporate this compound linkers to create degraders that are inactive until the disulfide bond is cleaved within a target cell. This would provide an additional layer of selectivity and reduce potential off-target effects.

Super-Resolution Imaging: The small size of the azide group allows for its incorporation into biological systems with minimal perturbation. Combining this compound with advanced imaging techniques like super-resolution microscopy could enable the visualization of biological processes with unprecedented detail.

Single-Cell Proteomics: The efficiency and specificity of the enrichment workflow enabled by this compound are critical for analyzing the low protein amounts available in single-cell studies. Adapting these workflows could provide deep insights into cellular heterogeneity in health and disease.

Multi-Stimuli Responsive Probes: An unexplored avenue is the design of next-generation linkers that combine the disulfide moiety with other cleavable groups responsive to different stimuli, such as specific enzymes or light. This would allow for even more precise control over the release of cargo in complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.